MeNH-PEG3-CH2COOtBu is a chemical compound that combines a polyethylene glycol (PEG) moiety with a tert-butyl ester group. This compound is notable for its potential applications in drug delivery systems and bioconjugation due to the hydrophilic properties of the PEG segment, which enhances solubility and biocompatibility. The structure of this compound allows for functionalization, making it versatile for various scientific applications.
The synthesis and analysis of MeNH-PEG3-CH2COOtBu are often discussed in the context of high-throughput synthesis methodologies, which focus on creating diverse chemical libraries for research and development purposes. Such methodologies are crucial in fields like medicinal chemistry and materials science, where the rapid generation and testing of compounds can significantly accelerate discovery processes .
MeNH-PEG3-CH2COOtBu can be classified as a polymer-based compound with an amine functional group (MeNH), a polyethylene glycol backbone (PEG3), and an ester functional group (tert-butyl ester). This classification places it within the broader category of bioconjugates, which are compounds designed for biological applications.
The synthesis of MeNH-PEG3-CH2COOtBu typically involves several steps, including:
The synthesis may utilize techniques such as:
The molecular structure of MeNH-PEG3-CH2COOtBu consists of:
The molecular formula can be represented as , where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The exact values depend on the specific structure and number of repeating units in PEG.
MeNH-PEG3-CH2COOtBu can undergo several chemical reactions, including:
The kinetics of these reactions depend on factors such as pH, temperature, and concentration of reactants. For instance, hydrolysis rates may increase in acidic conditions due to enhanced protonation of the ester oxygen.
The mechanism by which MeNH-PEG3-CH2COOtBu functions in biological systems typically involves:
Studies have shown that PEGylated compounds often exhibit improved pharmacokinetics due to reduced immunogenicity and enhanced circulation time in biological systems.
MeNH-PEG3-CH2COOtBu typically exhibits:
Key chemical properties include:
Relevant data from studies indicate that compounds with similar structures often demonstrate favorable interactions with biological membranes due to their amphiphilic nature.
MeNH-PEG3-CH2COOtBu has several notable applications in scientific research:
Polyethylene glycol (PEG) conjugation represents a cornerstone strategy for optimizing the therapeutic potential of biologics, small-molecule drugs, and nanocarriers. By covalently attaching PEG chains to pharmacologically active compounds, researchers achieve significant enhancements in solubility, circulation half-life, and proteolytic resistance. The hydrophilic nature of PEG creates a hydration shell around conjugated therapeutics, reducing renal clearance and minimizing nonspecific interactions with blood components. This "stealth" effect is critically dependent on PEG's molecular weight and architecture, with branched or multi-arm structures offering superior steric shielding compared to linear counterparts. Clinical successes such as PEGylated interferons and granulocyte colony-stimulating factor (e.g., Neulasta®) demonstrate how PEGylation converts rapidly cleared proteins into once-weekly therapeutics, primarily through increased hydrodynamic radius and reduced immunogenicity [9].
Table 1: Pharmacokinetic Impact of PEGylation on Representative Therapeutics
Therapeutic Agent | PEG Type | Key Pharmacokinetic Improvement |
---|---|---|
Interferon α-2b | Linear 12K PEG | 30-fold increase in half-life; reduced dosing frequency |
Asparaginase | Multi-arm PEG | Elimination of antigenicity; prolonged circulation |
Liposomal Doxorubicin | PEG-lipid conjugates | Enhanced tumor accumulation via EPR effect |
siRNA Constructs | Heterobifunctional PEG | Improved cellular uptake and endosomal escape |
The transition from early homobifunctional PEG linkers (e.g., bis-NHS-PEG) to sophisticated heterobifunctional architectures marks a paradigm shift in bioconjugation technology. Heterobifunctional PEGs (X-PEG-Y) incorporate two distinct terminal functional groups, enabling sequential, site-specific conjugation of disparate molecules. This evolution addresses three critical limitations of first-generation PEGylation:
Conjugation Specificity: Enzymatically cleavable linkers (e.g., cbzQGRGG-PEG) permit precise identification of PEGylation sites via mass spectrometry, resolving analytical challenges in characterizing conjugate heterogeneity [3]. Transglutaminase-mediated conjugation exemplifies this precision, enabling attachment at specific lysine residues (e.g., K31/K134 in Interferon α-2b).
Structural Innovation: Modern heterobifunctional PEGs include stimuli-responsive variants (pH-labile hydrazones, redox-sensitive disulfides) and geometrically optimized structures (Y-shaped, 8-arm PEGs). For instance, maleimide-PEG-vinylsulfone allows orthogonal thiol coupling, while acrylate-PEG-NHS supports photopolymerization for hydrogel-based delivery [8].
Functional Orthogonality: Combinations like amine-PEG-azide or alkyne-PEG-maleimide permit bioorthogonal click chemistry (e.g., CuAAC, SPAAC), facilitating modular assembly of antibody-drug conjugates (ADCs) without cross-reactivity [5].
Table 2: Strategic Pairing of Functional Groups in Heterobifunctional PEGs
Functional Group X | Functional Group Y | Primary Conjugation Targets |
---|---|---|
Maleimide | NHS ester | Thiols + amines |
Azide | DBCO | Strain-promoted alkyne-azide cycloaddition |
Acrylate | Amine | Michael addition + EDC coupling |
Aldehyde | Hydrazide | Reductive amination + hydrazone formation |
MeNH-PEG3-CH2COOtBu (Methylamino-triethylene glycol-tert-butyl acetate) epitomizes the next generation of spacer molecules engineered for synthetic flexibility in drug delivery systems. Its molecular architecture integrates three key elements:
Protected Carboxyl Group: The tert-butyl ester (COOtBu) masks the carboxylic acid functionality, preventing undesired self-reactions during synthesis. This group is deprotected under acidic conditions (e.g., trifluoroacetic acid) to yield a free carboxylate for carbodiimide-mediated (EDC/NHS) activation, enabling controlled amide bond formation with amines in proteins or targeting ligands [5] [7].
Primary Amine Functionality: The methylamino terminus (MeNH-) serves as a nucleophile for isothiocyanate-, aldehyde-, or NHS ester-mediated conjugations. Unlike aliphatic amines, its moderate reactivity minimizes di- or trimerization side reactions [8].
Triethylene Glycol Spacer: The short PEG3 bridge balances flexibility and steric constraints, providing an optimal 16.7 Å spacer length between conjugated entities. This distance facilitates efficient ligand-receptor engagement while maintaining conjugate stability [4].
Synthetic Versatility and Applications
Table 3: Representative Applications of MeNH-PEG3-CH2COOtBu in Drug Delivery
Application | Conjugation Sequence | Functional Advantage |
---|---|---|
Antibody-Drug Conjugates | Antibody-(amine) ↔ MeNH-PEG3-CH2COOtBu ↔ Drug | Enhanced solubility of hydrophobic payloads |
Targeted Lipid Nanoparticles | LNP-(phosphate) ↔ MeNH-PEG3-CH2COOtBu ↔ Aptamer | Reduced liver sequestration; improved tumor targeting |
Peptide Therapeutics | Peptide-(carboxyl) ↔ MeNH-PEG3-CH2COOtBu ←→ PEG | Tunable half-life extension |
This molecule’s compatibility with solid-phase peptide synthesis and industrial-scale cGMP production (as highlighted by suppliers like Biochempeg) further solidifies its role in advancing modular bioconjugation paradigms [7] [10].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: